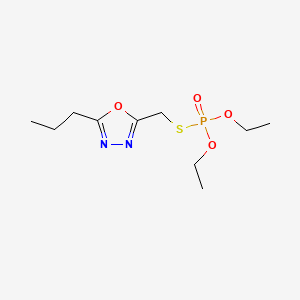
Phosphorothioic acid, O,O-diethyl S-((5-propyl-1,3,4-oxadiazol-2-yl)methyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorothioic acid, O,O-diethyl S-((5-propyl-1,3,4-oxadiazol-2-yl)methyl) ester is an organophosphorus compound It is characterized by the presence of a phosphorothioate group, which is a phosphorus atom bonded to sulfur and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphorothioic acid, O,O-diethyl S-((5-propyl-1,3,4-oxadiazol-2-yl)methyl) ester typically involves the reaction of diethyl phosphorochloridothioate with a suitable nucleophile, such as 5-propyl-1,3,4-oxadiazole-2-methanol. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Phosphorothioic acid, O,O-diethyl S-((5-propyl-1,3,4-oxadiazol-2-yl)methyl) ester undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the phosphorothioate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form phosphorothioates with lower oxidation states.
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phosphorothioates.
Substitution: Substituted phosphorothioates with different nucleophiles.
Scientific Research Applications
Phosphorothioic acid, O,O-diethyl S-((5-propyl-1,3,4-oxadiazol-2-yl)methyl) ester has several scientific research applications:
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as a prodrug for delivering active compounds.
Industry: Utilized in the formulation of pesticides and herbicides due to its ability to inhibit specific enzymes in pests.
Mechanism of Action
The mechanism of action of phosphorothioic acid, O,O-diethyl S-((5-propyl-1,3,4-oxadiazol-2-yl)methyl) ester involves the inhibition of enzymes by forming covalent bonds with the active sites. The phosphorothioate group interacts with the serine residue in the active site of enzymes such as acetylcholinesterase, leading to the inhibition of enzyme activity. This interaction disrupts the normal function of the enzyme, resulting in the accumulation of neurotransmitters and subsequent physiological effects.
Comparison with Similar Compounds
Similar Compounds
- Phosphorodithioic acid, O,O-diethyl ester
- Phosphorothioic acid, O,O-diethyl O-(2-(ethylthio)ethyl) ester
- Phosphorothioic acid, O,O-diethyl O-(2-(ethylthio)ethyl) ester, mixed with O,O-diethyl S-(2-(ethylthio)ethyl) phosphorothioate
Uniqueness
Phosphorothioic acid, O,O-diethyl S-((5-propyl-1,3,4-oxadiazol-2-yl)methyl) ester is unique due to the presence of the 5-propyl-1,3,4-oxadiazole moiety, which imparts specific chemical and biological properties. This structural feature distinguishes it from other phosphorothioates and contributes to its specific applications and mechanism of action.
Properties
CAS No. |
37934-17-1 |
|---|---|
Molecular Formula |
C10H19N2O4PS |
Molecular Weight |
294.31 g/mol |
IUPAC Name |
2-(diethoxyphosphorylsulfanylmethyl)-5-propyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C10H19N2O4PS/c1-4-7-9-11-12-10(16-9)8-18-17(13,14-5-2)15-6-3/h4-8H2,1-3H3 |
InChI Key |
LHAVLVBMPFXNEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(O1)CSP(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















